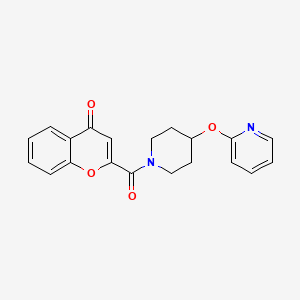

![molecular formula C15H10ClF3N4 B2767219 3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 338407-00-4](/img/structure/B2767219.png)

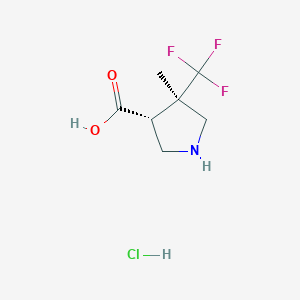

3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

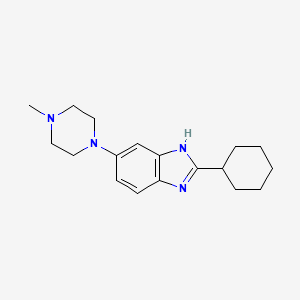

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a topic of interest in recent years due to their widespread potential pharmaceutical activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, one derivative, 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, has a melting point of 121–123 °C .Applications De Recherche Scientifique

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

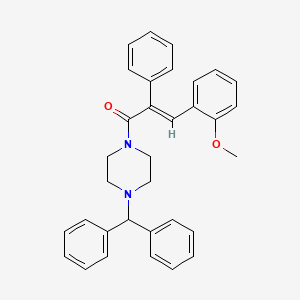

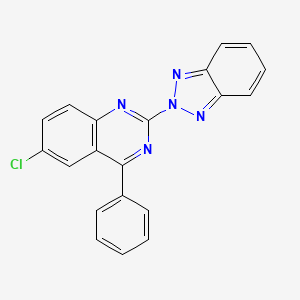

A significant application of related compounds involves the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This process utilizes phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating a convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation. This method features short reaction times and high yields, highlighting its efficiency and applicability in organic synthesis (Zisheng Zheng et al., 2014).

Synthesis of Furo[3,2-c]pyridine Derivatives

Another research application involves the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. This synthesis demonstrates the versatility of related chemical structures in generating complex organic molecules, which have potential applications in pharmaceuticals and agrochemicals (Ivana Bradiaková et al., 2009).

Catalytic Activity in Suzuki-Miyaura Reaction

The compound has also been investigated for its use in catalysis, specifically in the Suzuki-Miyaura reaction. Research on palladium complexes with related ligands shows that these complexes can act as effective catalysts for the S-M coupling of aryl bromides with phenylboronic acid. This finding is significant for the field of catalysis, providing a pathway to more efficient and environmentally friendly synthesis of organic compounds (E. Amadio et al., 2012).

Coordination Chemistry and Supramolecular Associations

In coordination chemistry, derivatives of the mentioned compound have been explored for their ability to form supramolecular associations. Research indicates that pyridyl conjugated 1,2,3-triazoles, related to the compound , demonstrate versatile coordination abilities, enabling the formation of complexes with various metals. These complexes are of interest for their potential applications in materials science, catalysis, and as precursors in the synthesis of coordination polymers (Damijana Urankar et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-2-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N4/c16-11-6-10(15(17,18)19)7-20-13(11)12(14-21-8-22-23-14)9-4-2-1-3-5-9/h1-8,12H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPDXGVJRGAGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2767136.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2767142.png)

![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)

![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2767153.png)

methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)